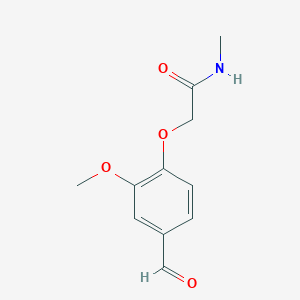

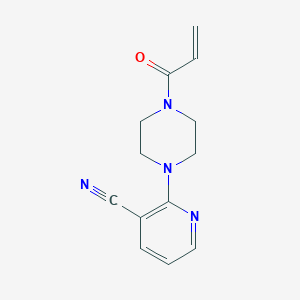

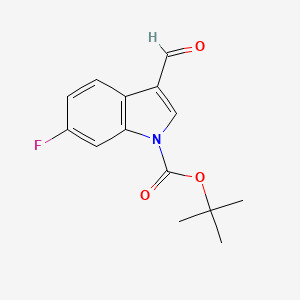

![molecular formula C13H16N2O4S B2948238 4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 860611-79-6](/img/structure/B2948238.png)

4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with several functional groups. It contains a pyrazolone ring, which is a type of heterocyclic compound. Pyrazolones are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyrazolone ring would contribute to the rigidity of the molecule, while the sulfonyl and hydroxyethyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolone ring might undergo reactions typical of heterocycles, while the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and hydroxyethyl groups could increase its solubility in polar solvents .科学的研究の応用

Synthesis of Arylsulfonates

This compound can be used in the synthesis of arylsulfonates. Arylsulfonates are produced through the nucleophilic substitution reaction of alcohols and sulfonyl halides . This reaction is highly efficient in creating the sulfonate ester, a synthetically important electrophile in organic chemistry due to its high chemical reactivity .

Detection and Fluorescent Imaging of Biologically Important Compounds

The compound’s property has been utilized in the detection and fluorescent imaging of biologically important compounds . In particular, recent research has shown that 2,4-dinitrobenzenesulfonate-functionilized carbon dots (g-CD-DNBS) are significant regarding the detection and fluorescence imaging of biothiols .

Antimicrobial Activities

Some derivatives of this compound have shown antimicrobial activities . These compounds have been found to possess good or moderate activities against the test microorganisms .

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases . Schiff bases are an important class of compounds in organic chemistry, with a wide range of applications, including as ligands in coordination chemistry and as precursors for other types of compounds .

Formation of Mannich Bases

Mannich base derivatives of this compound can be obtained by using morpholine or methyl piperazine as amine component . Mannich bases are important compounds in medicinal chemistry due to their biological activities .

Use in Propellants, Explosives, and Pyrotechnics

High nitrogen containing heterocyclic systems, such as this compound, have been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics .

作用機序

将来の方向性

特性

IUPAC Name |

4-(2-hydroxyethyl)-3-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9-3-5-11(6-4-9)20(18,19)15-10(2)12(7-8-16)13(17)14-15/h3-6,16H,7-8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISBSBTZTIPGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

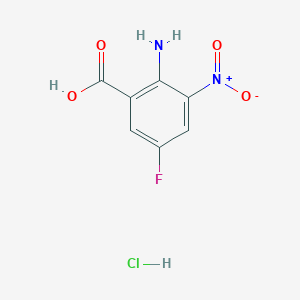

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B2948155.png)

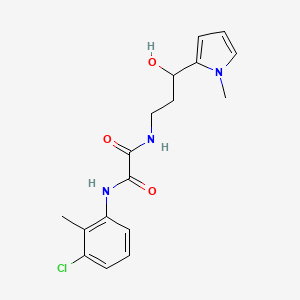

![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2948161.png)

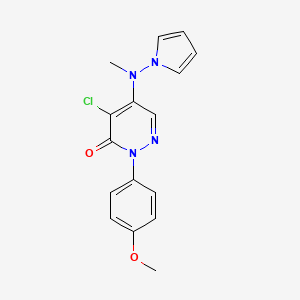

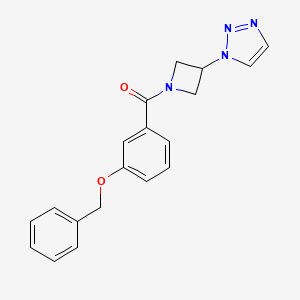

![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)